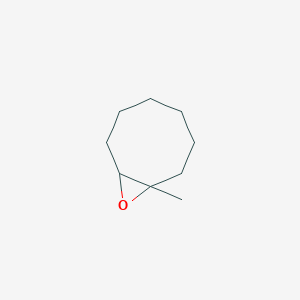

1-Methyl-cis-1,2-epoxycyclooctane

Description

Fundamental Principles of Epoxide Reactivity and Stability

Epoxides are characterized by a three-membered ring consisting of two carbon atoms and one oxygen atom. This triangular arrangement results in significant ring strain, with bond angles of approximately 60° deviating substantially from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com This inherent strain, estimated to be around 25 kcal/mol, is a primary driver of their high reactivity compared to other ethers. masterorganicchemistry.com The relief of this strain upon ring-opening makes epoxides susceptible to attack by a wide array of nucleophiles. numberanalytics.comnih.gov

The stability of an epoxide can be influenced by the nature and number of substituents on the epoxide ring. nih.gov Bulky substituents can sterically hinder the approach of nucleophiles, thereby increasing the epoxide's stability. numberanalytics.com Electronically, the oxygen atom in the epoxide ring is electron-withdrawing, creating a polarized C-O bond and rendering the carbon atoms electrophilic.

Epoxide ring-opening can be initiated under both acidic and basic conditions. masterorganicchemistry.com In acidic media, the epoxide oxygen is protonated, forming a good leaving group and activating the ring for attack by even weak nucleophiles. masterorganicchemistry.comyoutube.com Under basic or nucleophilic conditions, a strong nucleophile directly attacks one of the electrophilic carbon atoms, forcing the ring to open. studysmarter.co.uklibretexts.org

Significance of Epoxides as Versatile Synthetic Intermediates and Chiral Building Blocks

The high reactivity of epoxides, coupled with the predictability of their ring-opening reactions, establishes them as exceptionally versatile intermediates in organic synthesis. numberanalytics.comacs.org The ring-opening process allows for the stereospecific introduction of two vicinal functional groups, a transformation of immense value in the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals. nih.govacs.org

A particularly crucial aspect of epoxide chemistry is their role as chiral building blocks. nih.govnih.gov Optically active epoxides can be accessed through various methods, including asymmetric epoxidation of alkenes. youtube.com These chiral epoxides can then undergo stereospecific ring-opening reactions to generate a diverse array of enantiomerically pure compounds. acs.org The ability to transfer chirality from the starting epoxide to the product is a cornerstone of modern asymmetric synthesis. google.com

Overview of Cyclic Epoxides in Stereoselective Transformations

Cyclic epoxides, where the epoxide ring is fused to a larger ring system, play a significant role in stereoselective transformations. acs.org The rigid conformation of the cyclic framework often dictates the trajectory of the incoming nucleophile, leading to a high degree of stereocontrol in the ring-opening reaction. The stereochemistry of the starting cyclic alkene directly influences the stereochemistry of the resulting epoxide. For instance, the epoxidation of a cis-alkene results in a cis-epoxide. libretexts.orglibretexts.org

The ring-opening of cyclic epoxides typically proceeds via an SN2 mechanism, resulting in an anti-diaxial orientation of the two newly introduced functional groups. libretexts.org This predictable stereochemical outcome is a powerful tool for synthetic chemists to control the three-dimensional arrangement of atoms in a molecule.

Structural Considerations of 1-Methyl-cis-1,2-epoxycyclooctane within its Chemical Class

Elucidation of Stereochemical Features: cis-Configuration and Chirality

This compound possesses distinct stereochemical features that define its reactivity and potential applications. The "cis" designation indicates that the oxygen atom of the epoxide has been added to the same face of the cyclooctene (B146475) precursor, resulting in a specific relative stereochemistry of the epoxide ring with respect to the cyclooctane (B165968) ring. libretexts.orglibretexts.org The starting material for its synthesis is cis-cyclooctene. oc-praktikum.de

The presence of a methyl group on one of the epoxide carbons and the cis-fusion of the epoxide to the eight-membered ring introduces chirality into the molecule. The two carbons of the epoxide ring are stereocenters. The specific arrangement of the methyl group and the epoxide oxygen relative to the cyclooctane ring results in a chiral molecule, meaning it is non-superimposable on its mirror image. The synthesis of a single enantiomer of such a chiral epoxide often requires the use of asymmetric epoxidation methods. youtube.comyoutube.com

Conformational Analysis of the Cyclooctane Ring System

The cyclooctane ring is conformationally complex, with several low-energy conformations being accessible. wikipedia.orgacs.org Unlike the well-defined chair conformation of cyclohexane (B81311), cyclooctane can adopt various shapes, including the boat-chair, which is considered the most stable, and the crown, which is slightly less stable. wikipedia.org The presence of transannular strain, which is steric hindrance between substituents on opposite sides of the ring, is a significant factor in the conformational preferences of cyclooctane and its derivatives. slideshare.net

Computational studies have been instrumental in understanding the conformational landscape of cyclooctane. ic.ac.uk The introduction of the cis-fused epoxide ring and a methyl group in this compound further influences the conformational equilibrium of the eight-membered ring. The specific conformation adopted by the molecule will impact the accessibility of the epoxide carbons to nucleophilic attack and thus influence the regioselectivity of ring-opening reactions.

Influence of Substituents (Methyl Group) on Ring Strain and Reactivity

The presence of substituents on an epoxide ring can significantly affect its stability and reactivity. nih.gov In this compound, the methyl group is an electron-donating group. This electronic effect can influence the polarization of the C-O bonds in the epoxide ring.

From a steric perspective, the methyl group introduces steric hindrance at one of the epoxide carbons. In nucleophilic ring-opening reactions under basic or neutral conditions (SN2-type), the nucleophile will preferentially attack the less substituted carbon atom. youtube.comlibretexts.orgyoutube.com However, under acidic conditions, the reaction can proceed through a mechanism with more SN1 character, where the nucleophile may preferentially attack the more substituted carbon due to the greater stabilization of the partial positive charge that develops at this position. youtube.comlibretexts.orgyoutube.com Therefore, the methyl group in this compound plays a crucial role in directing the regiochemical outcome of its ring-opening reactions.

Structure

3D Structure

Properties

CAS No. |

16240-40-7 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-methyl-9-oxabicyclo[6.1.0]nonane |

InChI |

InChI=1S/C9H16O/c1-9-7-5-3-2-4-6-8(9)10-9/h8H,2-7H2,1H3 |

InChI Key |

WUSQJQNHMVSMQB-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCCCCC1O2 |

Origin of Product |

United States |

Reactivity and Mechanistic Transformations of 1 Methyl Cis 1,2 Epoxycyclooctane

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is the most common and synthetically useful reaction of epoxides, including 1-methyl-cis-1,2-epoxycyclooctane. In these reactions, a nucleophile attacks one of the two electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. This process alleviates the ring strain and results in the formation of a new, more stable product. The regioselectivity and stereochemistry of the ring-opening are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.

The ring-opening of epoxides can proceed through mechanisms with characteristics of both SN1 and SN2 reactions. The predominant pathway is influenced by the reaction conditions and the structure of the epoxide itself.

Under acidic conditions, the oxygen atom of the epoxide is first protonated, creating a more reactive electrophile and a better leaving group. This protonation is a rapid and reversible step. The nucleophile then attacks one of the carbon atoms of the protonated epoxide.

For an unsymmetrical epoxide like this compound, the regioselectivity of the nucleophilic attack is a key consideration. In acid-catalyzed reactions, the nucleophile preferentially attacks the more substituted carbon atom (the tertiary carbon in this case). This preference is attributed to the fact that in the transition state, the C-O bond to the more substituted carbon is more significantly weakened, and this carbon atom bears a greater degree of positive charge, resembling a tertiary carbocation. Although a full carbocation is not typically formed, the transition state has significant SN1 character.

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

| Epoxide Structure | Attacking Nucleophile | Major Product |

|---|---|---|

| Unsymmetrical (Primary & Tertiary Carbon) | Weak Nucleophile (e.g., H₂O, ROH) | Attack at the tertiary carbon |

| Unsymmetrical (Primary & Secondary Carbon) | Weak Nucleophile (e.g., H₂O, ROH) | Attack at the secondary carbon |

This table illustrates the general regioselectivity rules for acid-catalyzed epoxide ring-opening reactions.

In the presence of a strong, basic nucleophile, the reaction proceeds without prior protonation of the epoxide oxygen. The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring in an SN2-type mechanism.

The regioselectivity of the base-catalyzed ring-opening is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, this would be the secondary carbon atom.

Similar to the acid-catalyzed pathway, the base-catalyzed ring-opening also proceeds with an inversion of configuration at the site of nucleophilic attack, consistent with a classic SN2 mechanism.

Table 2: Regioselectivity in Base-Catalyzed Epoxide Ring-Opening

| Epoxide Structure | Attacking Nucleophile | Major Product |

|---|---|---|

| Unsymmetrical (Primary & Tertiary Carbon) | Strong Nucleophile (e.g., RO⁻, RNH₂) | Attack at the primary carbon |

| Unsymmetrical (Primary & Secondary Carbon) | Strong Nucleophile (e.g., RO⁻, RNH₂) | Attack at the primary carbon |

This table illustrates the general regioselectivity rules for base-catalyzed epoxide ring-opening reactions, which are primarily dictated by sterics.

The inherent ring strain in the cyclooctane (B165968) ring of this compound contributes significantly to its reactivity. Larger rings, such as cyclooctane, have less angle strain than smaller rings like cyclopropane, but they can suffer from torsional and transannular strain. The presence of the epoxide fused to the cyclooctane ring introduces additional strain, making the ring system more susceptible to nucleophilic attack compared to acyclic epoxides.

The methyl group at the tertiary carbon has a dual influence on the reaction. Electronically, it helps to stabilize the partial positive charge that develops at the tertiary carbon during the transition state of the acid-catalyzed ring-opening, thus favoring attack at this position. Sterically, however, the methyl group hinders the approach of the nucleophile. In base-catalyzed reactions, this steric hindrance becomes the dominant factor, directing the nucleophile to the less substituted secondary carbon. The cis-configuration of the epoxide fused to the cyclooctane ring also influences the trajectory of the incoming nucleophile, which must approach from the side opposite to the C-O bond being broken.

A hallmark of the nucleophilic ring-opening of epoxides is the inversion of stereochemistry at the carbon atom that undergoes attack. This phenomenon is known as a Walden inversion. It occurs because the nucleophile attacks the electrophilic carbon from the backside, relative to the carbon-oxygen bond that is breaking. This backside attack is a fundamental characteristic of the SN2 reaction mechanism.

In the context of this compound, a nucleophilic attack at either the tertiary or secondary carbon will proceed with inversion of configuration at that center. This stereochemical outcome is a powerful tool in organic synthesis, as it allows for the predictable control of stereochemistry in the product. For example, the acid-catalyzed hydrolysis of the cis-epoxide will lead to the formation of a trans-diol.

A wide variety of nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse range of functionalized cyclooctane derivatives. The choice of nucleophile is a key determinant of the final product.

Alcohols (ROH): In the presence of an acid catalyst, alcohols act as nucleophiles to produce alkoxy alcohols. Under basic conditions, the corresponding alkoxide (RO⁻) is a more potent nucleophile and will also yield an alkoxy alcohol, but with the opposite regioselectivity.

Amines (RNH₂ or R₂NH): Amines are effective nucleophiles for epoxide ring-opening, leading to the formation of β-amino alcohols. These reactions are often carried out without a catalyst, as amines are basic enough to act as both the nucleophile and the base. The resulting β-amino alcohol moiety is a common structural motif in many biologically active compounds and pharmaceutical agents.

Table 3: Products from Nucleophilic Ring-Opening of this compound

| Nucleophile | Reaction Conditions | Major Product Structure |

|---|---|---|

| H₂O | Acidic (e.g., H₂SO₄) | trans-1-Methylcyclooctane-1,2-diol |

| CH₃OH | Acidic (e.g., H₂SO₄) | trans-2-Methoxy-1-methylcyclooctan-1-ol |

| CH₃O⁻ | Basic | trans-1-Methoxy-2-methylcyclooctan-2-ol |

| NH₃ | - | trans-2-Amino-1-methylcyclooctan-1-ol |

This table provides examples of the expected major products from the reaction of this compound with various nucleophiles under different conditions, based on established principles of epoxide reactivity.

Mechanistic Pathways: SN1 vs. SN2 Character

Rearrangement Reactions of the Epoxide Ring

The strained three-membered ring of this compound makes it susceptible to a variety of rearrangement reactions, which are often promoted by acidic or enzymatic catalysts. These transformations lead to the formation of diverse and synthetically valuable carbonyl compounds and alcohols.

Meinwald Rearrangement to Carbonyl Compounds

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. researchgate.net In the case of this compound, this rearrangement can theoretically yield two primary products: 1-methylcyclooctanone and cyclooctanecarbaldehyde. The outcome of this reaction is highly dependent on the catalytic system employed and the inherent migratory aptitude of the substituents attached to the epoxide ring.

Both Lewis and Brønsted acids are effective catalysts for the Meinwald rearrangement. researchgate.net The general mechanism involves the protonation or coordination of the epoxide oxygen to the acid, which facilitates the cleavage of a carbon-oxygen bond to form a carbocation intermediate. Subsequent 1,2-hydride or 1,2-alkyl shift leads to the formation of the corresponding carbonyl compound.

Lewis Acids: A variety of Lewis acids, including aluminum porphyrin complexes and yttrium chloride (YCl₃), have been utilized to promote the Meinwald rearrangement. researchgate.netresearchgate.netrsc.org For instance, an aluminum porphyrin catalyst has been shown to effectively rearrange monosubstituted epoxides to methyl ketones. rsc.org YCl₃ has been used for the solvent-free rearrangement of epoxidized methyl oleate, demonstrating high efficiency and selectivity. researchgate.net Mesoporous aluminosilicates have also been reported to catalyze the Meinwald rearrangement in non-nucleophilic solvents. researchgate.netrsc.org

Brønsted Acids: Protic acids are also commonly employed to induce this rearrangement. The reaction proceeds via protonation of the epoxide oxygen, followed by ring-opening to generate a carbocation. The stability of this carbocation plays a crucial role in determining the reaction pathway. In some instances, Brønsted acids can lead to the formation of ketone products through a 1,2-hydride shift. researchgate.net

The mechanism can proceed through a concerted or a stepwise pathway involving a discrete carbocation intermediate. A concerted mechanism would lead to the inversion of the stereochemistry of the migrating group, whereas an ionic two-step mechanism would likely result in a mixture of stereoisomers. researchgate.net

The presence of the methyl group on the epoxide ring of this compound introduces a significant electronic and steric influence on the rearrangement process. The regioselectivity of the epoxide ring opening and the subsequent migratory shift are dictated by the relative stability of the resulting carbocation intermediates.

In the acid-catalyzed rearrangement, protonation of the epoxide oxygen is followed by the cleavage of one of the C-O bonds. Cleavage of the C1-O bond results in a tertiary carbocation at C1, while cleavage of the C2-O bond leads to a secondary carbocation at C2. The tertiary carbocation is significantly more stable, and therefore, its formation is favored.

Once the tertiary carbocation is formed, two possible migration pathways can occur:

Hydride Shift: Migration of a hydride from the adjacent C2 position to the C1 carbocation, which would lead to the formation of 1-methylcyclooctanone.

Methylene (B1212753) Migration (Ring Contraction): Migration of a methylene group from the cyclooctane ring, which would result in a ring-contracted product, specifically a substituted cycloheptanecarbaldehyde.

The relative migratory aptitude of the hydride versus the methylene group determines the product distribution. Generally, hydride shifts are faster than alkyl shifts. Therefore, the formation of 1-methylcyclooctanone is often the major pathway. However, the specific reaction conditions and the nature of the catalyst can influence this selectivity.

Table 1: Predicted Products of Meinwald Rearrangement of this compound

| Starting Material | Catalyst | Potential Rearrangement Products |

| This compound | Lewis Acid or Brønsted Acid | 1-Methylcyclooctanone, Cyclooctanecarbaldehyde |

Semipinacol Rearrangements

The semipinacol rearrangement is a broader class of reactions that involves the 1,2-shift of a hydrogen or an alkyl group in a system containing a leaving group adjacent to an alcohol or, in this case, an epoxide. wikipedia.orgsynarchive.com It is a useful method for creating quaternary carbon centers and constructing complex cyclic systems. researchgate.net The rearrangement of epoxides is considered a Type 3 semipinacol rearrangement. synarchive.com The reaction proceeds through an electrophilic carbon center, often a carbocation, which is vicinal to an oxygen-containing carbon. wikipedia.orgsynarchive.com This intermediate drives the 1,2-migration of a C-C or C-H bond to form a carbonyl group. synarchive.com

For this compound, the acid-catalyzed formation of the tertiary carbocation at C1 sets the stage for a semipinacol-type rearrangement. As discussed in the Meinwald rearrangement, the migration of a hydride or a methylene group from the adjacent carbon leads to the formation of a ketone or an aldehyde, respectively. The term semipinacol rearrangement is often used to describe these transformations, particularly when they involve more complex substrates or lead to ring expansion or contraction.

Enzyme-Catalyzed Epoxide Rearrangements

Enzymes, particularly epoxide hydrolases and isomerases, can catalyze the rearrangement of epoxides with high regio- and stereoselectivity, often under mild conditions. nih.govnih.gov While direct enzymatic rearrangement of this compound is not extensively documented in the provided search results, the behavior of analogous compounds provides valuable insights.

For instance, styrene (B11656) oxide isomerase (SOI) has been shown to catalyze the Meinwald rearrangement of internal epoxides. nih.gov A significant finding is that SOI can catalyze a regioselective and stereospecific 1,2-methyl shift in certain internal epoxides, without the competing 1,2-hydride shift, leading to the formation of aldehydes and a cyclic ketone as the sole products. nih.gov This high stereospecificity retains the configuration of the starting material. nih.gov

Furthermore, the enzymatic hydrolysis of (±)-1-methylcyclohexene oxide by rabbit liver microsomal epoxide hydrolase (mEH) has been studied. rsc.org This reaction proceeds via nucleophilic attack of water on one of the epoxide carbons. The study found that the hydrolysis is enantioselective, producing (–)-(R,R)-1-methylcyclohexane-r-1,t-2-diol. rsc.org This demonstrates the ability of enzymes to differentiate between the enantiomers of a substituted cyclic epoxide and to catalyze a specific ring-opening reaction. While this is a hydrolysis reaction and not a rearrangement, it highlights the potential for enzymes to act on substrates like this compound with high selectivity.

Reductive Ring Opening

The reductive ring-opening of epoxides is a valuable synthetic transformation that yields alcohols. This reaction is typically carried out using metal hydrides, such as lithium aluminum hydride (LiAlH₄). The regioselectivity of the ring opening is influenced by both steric and electronic factors.

In the case of this compound, the hydride can attack either the tertiary carbon (C1) or the secondary carbon (C2) of the epoxide.

Attack at C1 (tertiary carbon): This pathway is sterically hindered by the methyl group and the cyclooctane ring.

Attack at C2 (secondary carbon): This pathway is less sterically hindered.

According to the general principles of epoxide reduction with LiAlH₄, the hydride preferentially attacks the less substituted carbon atom. Therefore, the major product expected from the reductive ring-opening of this compound with LiAlH₄ is 1-methylcyclooctan-1-ol. The reaction proceeds via an S_N2-type mechanism, where the hydride acts as the nucleophile.

Table 2: Predicted Product of Reductive Ring Opening of this compound

| Starting Material | Reagent | Major Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-Methylcyclooctan-1-ol |

Catalytic Hydrogenolysis and Hydrogenation

The catalytic hydrogenolysis and hydrogenation of this compound involve the addition of hydrogen across the epoxide ring, leading to its opening and the formation of alcohol products. This process is facilitated by a metal catalyst, which provides a surface for the reaction to occur at a lower activation energy. youtube.com The reaction typically involves the cleavage of a carbon-oxygen bond within the epoxide ring and the subsequent saturation of the resulting species with hydrogen atoms.

The mechanism of catalytic hydrogenation on a metal surface involves the adsorption of both the epoxide and molecular hydrogen onto the catalyst. youtube.com The H-H bond is broken, and the individual hydrogen atoms are then transferred to the epoxide. This addition of hydrogen atoms to the epoxide ring is what drives the cleavage of the C-O bond and the formation of the alcohol products. The nature of the catalyst, solvent, and reaction conditions can significantly influence the reaction rate and the selectivity of the products formed.

Regiodivergent Selectivity in Aliphatic Epoxide Reduction

The reduction of an unsymmetrical epoxide like this compound can, in principle, yield two different alcohol products, depending on which of the two carbon-oxygen bonds is cleaved. This phenomenon is known as regiodivergent selectivity. The attack of the hydride from the catalyst can occur at either the more substituted tertiary carbon (C1) or the less substituted secondary carbon (C2).

In the case of this compound, the product distribution is a key indicator of the regioselectivity of the reduction. The formation of 1-methylcyclooctanol (B1615087) results from the cleavage of the C2-O bond, while the formation of 2-methylcyclooctanol arises from the cleavage of the C1-O bond. The preference for one product over the other is influenced by a combination of steric and electronic factors. Steric hindrance at the more substituted C1 position can favor nucleophilic attack at the less hindered C2 position. Conversely, electronic effects can also play a role, as a partial positive charge that develops during the ring-opening process may be better stabilized at the tertiary C1 position. The interplay of these factors, along with the specific catalyst used, determines the final isomeric ratio of the alcohol products.

Table 1: Product Distribution in the Catalytic Hydrogenolysis of this compound

| Catalyst | Product(s) |

| Rhodium on Carbon | 1-methylcyclooctanol and 2-methylcyclooctanol |

| Palladium on Carbon | Primarily 1-methylcyclooctanol |

| Platinum on Carbon | Primarily 1-methylcyclooctanol |

This table illustrates the general regiochemical outcome of the catalytic hydrogenolysis of this compound with different metal catalysts. The exact ratios can vary with reaction conditions.

Other Cleavage Reactions

Beyond catalytic hydrogenolysis, the strained three-membered ring of this compound is susceptible to cleavage by a variety of other reagents. These reactions are characteristic of epoxides and proceed via different mechanistic pathways, often influenced by the acidic or basic nature of the reaction medium.

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The subsequent attack by a nucleophile, such as water or an alcohol, typically occurs at the more substituted carbon atom (C1). This is because the transition state for this pathway has significant carbocationic character, and the positive charge is better stabilized by the tertiary carbon. This regioselectivity leads to the formation of products where the nucleophile has added to the C1 position.

In contrast, under basic or neutral conditions, the ring-opening is generally governed by steric factors. A strong nucleophile will preferentially attack the less sterically hindered carbon atom (C2). This SN2-type reaction results in the inversion of stereochemistry at the site of attack. The choice of nucleophile and reaction conditions allows for the controlled synthesis of a variety of functionalized cyclooctane derivatives from this compound.

Stereochemistry and Chirality in the Chemistry of 1 Methyl Cis 1,2 Epoxycyclooctane

Enantioselective and Diastereoselective Control in Epoxide Synthesis

The synthesis of 1-methyl-cis-1,2-epoxycyclooctane with high stereochemical purity necessitates precise control over both enantioselectivity and diastereoselectivity. The cis configuration of the epoxide is a direct consequence of the suprafacial addition of the oxygen atom to the double bond of 1-methylcyclooctene (B1609318).

Diastereoselective Control:

The epoxidation of 1-methylcyclooctene inherently leads to the cis-epoxide. The facial selectivity of the epoxidizing agent's approach is influenced by the steric hindrance imposed by the methyl group. Generally, the reagent will preferentially attack the face of the double bond opposite to the methyl group to minimize steric interactions. However, the conformational flexibility of the cyclooctene (B146475) ring can lead to a mixture of diastereomers if not properly controlled. units.it

Highly diastereoselective epoxidations of substituted cycloalkenes have been achieved using sterically bulky metalloporphyrins as catalysts. For instance, manganese and ruthenium porphyrin complexes have demonstrated the ability to direct the epoxidation of allyl-substituted cycloalkenes to afford predominantly the trans product with respect to the existing substituent. nih.gov While not directly studying 1-methylcyclooctene, these findings suggest that catalyst design can overcome the inherent facial bias of the substrate.

Enantioselective Control:

To achieve an enantiomerically enriched product, a chiral catalyst or reagent must be employed. Several strategies have been developed for the enantioselective epoxidation of olefins, which are applicable to the synthesis of chiral this compound.

One prominent method is the Sharpless asymmetric epoxidation, though it is primarily used for allylic alcohols. For unfunctionalized olefins like 1-methylcyclooctene, other systems are more suitable. Jacobsen-Katsuki and Shi epoxidations are powerful methods for the enantioselective epoxidation of unfunctionalized alkenes.

Furthermore, organocatalytic methods using chiral ketones or iminium ions have emerged as effective strategies. For instance, chiral Cinchona alkaloid-based catalysts have been used for the highly enantioselective epoxidation of α,β-unsaturated ketones, achieving excellent yields and enantioselectivities (up to >99% ee). nih.gov While the substrate is different, the principle of using a chiral organic molecule to induce asymmetry in the transition state is broadly applicable.

Below is a table summarizing potential catalytic systems for the stereocontrolled synthesis of this compound.

| Catalyst System | Type of Control | Potential Outcome for 1-Methylcyclooctene Epoxidation |

| Sterically Bulky Metalloporphyrins (e.g., Mn(TDCPP)Cl) | Diastereoselective | High diastereoselectivity, potentially favoring attack anti to the methyl group. nih.gov |

| Jacobsen-Katsuki Catalyst (Chiral Mn-salen complexes) | Enantioselective | Production of one enantiomer of this compound in excess. |

| Shi Epoxidation (Chiral Ketone Catalyst) | Enantioselective | Enantiomerically enriched this compound. |

| Chiral Cinchona Alkaloid-Based Phase-Transfer Catalysts | Enantioselective | High enantiomeric excess of the target epoxide. nih.gov |

Transfer of Chirality in Ring-Opening and Rearrangement Pathways

The stereochemical information embedded in an enantiomerically pure this compound can be transferred to its downstream products through various ring-opening and rearrangement reactions. The stereochemical outcome of these transformations is highly dependent on the reaction mechanism.

Ring-Opening Reactions:

The ring-opening of epoxides can proceed via either an SN1 or SN2 mechanism, with distinct stereochemical consequences. youtube.comyoutube.comyoutube.commasterorganicchemistry.com

SN2 Mechanism (Basic or Nucleophilic Conditions): Under basic or neutral conditions, a nucleophile will attack one of the epoxide carbons in an SN2 fashion. youtube.com This attack occurs from the backside, leading to an inversion of configuration at the carbon center that is attacked. For this compound, the nucleophile will preferentially attack the less substituted carbon (C2), resulting in a trans-1,2-disubstituted cyclooctane (B165968). The chirality at the methyl-bearing carbon (C1) is retained.

SN1-like Mechanism (Acidic Conditions): In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group. youtube.commasterorganicchemistry.com The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon (C1), which is better able to stabilize it. The nucleophile then attacks this more electrophilic carbon. While this proceeds with backside attack, leading to inversion of configuration at C1, the regioselectivity is opposite to that of the SN2 pathway.

The table below illustrates the expected stereochemical outcomes for the ring-opening of a single enantiomer of this compound.

| Reaction Conditions | Site of Nucleophilic Attack | Stereochemical Outcome at Attacked Carbon |

| Basic/Nucleophilic (SN2) | Less substituted carbon (C2) | Inversion of configuration |

| Acidic (SN1-like) | More substituted carbon (C1) | Inversion of configuration |

Rearrangement Pathways:

Acid-catalyzed rearrangements of epoxides can also lead to the transfer of chirality. For example, treatment with a Lewis acid could induce a hydride shift or a more complex rearrangement, leading to the formation of chiral ketones or aldehydes. The stereochemistry of the starting epoxide will dictate the stereochemistry of the rearranged product.

Stereochemical Purity and Enantiomeric Excess Determination Methods

Determining the stereochemical purity and enantiomeric excess (ee) of this compound is crucial for evaluating the success of an asymmetric synthesis. Several analytical techniques can be employed for this purpose.

The most common method involves the use of chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a chiral stationary phase. The two enantiomers of the epoxide will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Alternatively, the racemic epoxide can be derivatized with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques (e.g., flash chromatography on silica (B1680970) gel) or analyzed by NMR spectroscopy. The relative integration of specific signals corresponding to each diastereomer in the NMR spectrum can be used to determine the enantiomeric excess of the original epoxide.

Strategies for the Resolution of Racemic this compound Analogs

When an enantioselective synthesis is not feasible, the resolution of a racemic mixture of this compound or its analogs can be employed to obtain the individual enantiomers.

Kinetic Resolution:

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One of the most successful methods for the kinetic resolution of terminal epoxides is the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. researchgate.net In this process, one enantiomer of the epoxide is selectively hydrolyzed to the corresponding diol at a much faster rate than the other, leaving the unreacted epoxide in high enantiomeric excess. This methodology has been widely applied to the synthesis of chiral drugs. researchgate.net

Another approach involves the use of chiral diboranes as catalysts for the stereoselective polymerization of racemic epoxides. rsc.org This method can deliver isotactic-enriched polyethers, effectively separating the enantiomers through polymerization.

Classical Resolution:

Classical resolution involves reacting the racemic epoxide with a chiral resolving agent to form a pair of diastereomers. These diastereomers can then be separated by physical methods such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers of the epoxide.

The table below summarizes common resolution strategies applicable to this compound analogs.

| Resolution Strategy | Principle | Outcome |

| Hydrolytic Kinetic Resolution (HKR) | Enantioselective hydrolysis catalyzed by a chiral catalyst. researchgate.net | One enantiomer is converted to a diol, leaving the other enantiomer in high ee. |

| Stereoselective Polymerization | Chiral catalyst selectively polymerizes one enantiomer. rsc.org | One enantiomer is incorporated into a polymer, allowing for separation. |

| Classical Resolution | Formation of separable diastereomers with a chiral resolving agent. | Separation of diastereomers followed by removal of the resolving agent to yield pure enantiomers. |

Spectroscopic Characterization Methodologies and Advanced Analytical Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules. For 1-Methyl-cis-1,2-epoxycyclooctane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously establish its constitution, configuration, and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, and their coupling interactions (J-coupling), which reveals the connectivity of the molecule. In this compound, the protons on the cyclooctane (B165968) ring would exhibit complex splitting patterns due to the conformational flexibility of the eight-membered ring. The proton on the epoxide ring (at C2) is expected to appear in the range of δ 2.5-3.5 ppm, a characteristic region for epoxide protons. mdpi.com The methyl group protons (at C1) would appear as a singlet further upfield. The cis-stereochemistry of the epoxide would influence the coupling constants between the epoxide proton and the adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected. The carbons of the epoxide ring (C1 and C2) are characteristically shifted to the δ 40-60 ppm region. youtube.com The methyl carbon would resonate at a higher field (lower ppm value). The remaining methylene carbons of the cyclooctane ring would appear in the alkane region, with their specific chemical shifts influenced by their spatial relationship to the epoxide and methyl groups.

A hypothetical ¹³C NMR data table for this compound, based on data for analogous compounds, is presented below.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C1 (epoxide) | 55-65 |

| C2 (epoxide) | 50-60 |

| C-CH₃ | 15-25 |

| Cyclooctane CH₂ | 20-40 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure and defining the stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would reveal the connectivity of the protons on the cyclooctane ring, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This technique is vital for establishing the connectivity across quaternary centers, such as C1 in this compound. For instance, correlations would be expected between the methyl protons and both C1 and C2 of the epoxide.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is particularly important for confirming the cis stereochemistry of the epoxide. A NOESY correlation between the methyl group protons and the proton at C2 would provide strong evidence for their spatial closeness on the same face of the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. chemguide.co.uk For this compound (C₉H₁₆O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy.

The fragmentation of cyclic epoxides in the mass spectrometer often involves cleavage of the bonds adjacent to the epoxide ring. libretexts.org Common fragmentation pathways for this compound could include the loss of a methyl radical (CH₃•) or cleavage of the cyclooctane ring. The analysis of these fragmentation patterns helps in confirming the presence of the methyl group and the cyclooctane ring. libretexts.org

A table of expected major fragments is provided below.

| m/z | Possible Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 112 | [M - C₂H₄]⁺ |

| 97 | [M - C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by the absence of a strong O-H stretching band (around 3200-3600 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹). The presence of the epoxide ring would be indicated by a characteristic C-O stretching vibration in the fingerprint region, typically around 1250 cm⁻¹ and also by ring "breathing" modes. mdpi.com The C-H stretching vibrations of the methyl and methylene groups would appear around 2850-3000 cm⁻¹.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP), is the primary method for separating these enantiomers. nih.gov The choice of the chiral column and the mobile phase is critical for achieving baseline separation. sigmaaldrich.com This technique is essential for determining the enantiomeric purity (enantiomeric excess, ee) of a sample and for isolating the individual enantiomers for further characterization.

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if crystalline derivatives are obtained)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov For a non-crystalline compound like this compound, a crystalline derivative would need to be prepared. This could be achieved by reacting the epoxide with a chiral acid or alcohol to form a diastereomeric ester or ether, which may be more amenable to crystallization. The resulting crystal structure would unambiguously confirm the cis relationship of the methyl group and the epoxide oxygen and establish the absolute configuration of the chiral centers. mdpi.com

Applications in Advanced Organic Synthesis and Material Science

Utilization of 1-Methyl-cis-1,2-epoxycyclooctane as a Key Intermediate in Multistep Synthesis

While specific industrial-scale multistep syntheses prominently featuring this compound are not extensively documented in publicly available literature, the reactivity of analogous epoxides suggests its significant potential as a key intermediate. Epoxides are well-established as pivotal building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. The ring-opening of epoxides provides a powerful method for introducing two new functional groups with defined stereochemistry. For instance, enantiopure epoxides are valuable precursors in the synthesis of complex natural products. orgsyn.org

The general strategy involves the initial preparation of the epoxide, followed by a nucleophilic ring-opening reaction. This sequence allows for the introduction of a wide array of substituents, setting the stage for subsequent transformations. The versatility of this approach makes epoxides like this compound attractive intermediates for synthetic chemists.

Stereocontrolled Synthesis of Complex Functionalized Cyclooctane (B165968) Derivatives

The stereochemistry of the ring-opening reaction of this compound is a critical aspect that allows for the stereocontrolled synthesis of highly functionalized cyclooctane derivatives. The outcome of the reaction is dependent on the reaction conditions, specifically whether it is performed under acidic or basic/nucleophilic conditions.

Under acidic conditions , the reaction proceeds through a mechanism with significant S(_N)1 character. pressbooks.publibretexts.orglibretexts.orglibretexts.org The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon of the epoxide, which in this case is the tertiary carbon bearing the methyl group. pressbooks.publibretexts.org This is because the positive charge in the transition state is better stabilized at the more substituted carbon. khanacademy.org The attack occurs from the backside, leading to an inversion of configuration at the site of attack and resulting in a trans-relationship between the newly introduced nucleophile and the hydroxyl group.

In contrast, under basic or nucleophilic conditions , the reaction follows an S(_N)2 mechanism. libretexts.orgyoutube.com The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance from the methyl group, the attack occurs preferentially at the less substituted secondary carbon. This also proceeds with an inversion of configuration, resulting in a trans-diol or related product.

This predictable stereoselectivity is a powerful tool for synthetic chemists, enabling the synthesis of specific diastereomers of substituted cyclooctanes.

Table 1: Regioselectivity of Ring-Opening Reactions of Analogous 1-Methyl-substituted Epoxides

| Reaction Condition | Site of Nucleophilic Attack | Predominant Product Stereochemistry |

| Acid-catalyzed | More substituted carbon (tertiary) | trans |

| Base-catalyzed/Nucleophilic | Less substituted carbon (secondary) | trans |

Data inferred from reactions of analogous epoxides such as 1,2-epoxy-1-methylcyclohexane. pressbooks.publibretexts.org

Precursors for Chiral Alcohols, Diols, and Aminoalcohols via Ring Opening

The ring-opening of this compound provides a direct route to a variety of valuable chiral molecules, including alcohols, diols, and aminoalcohols. The synthesis of enantiomerically pure vicinal diols, for example, is a significant area of research as they are versatile chemical scaffolds. mdpi.com

Chiral Diols: The hydrolysis of the epoxide, either under acidic or basic conditions, leads to the formation of a 1,2-diol. libretexts.orglibretexts.org Acid-catalyzed hydrolysis results in a trans-diol with the nucleophilic water attacking the more substituted carbon. libretexts.orglibretexts.org

Chiral Alcohols: The reaction of the epoxide with organometallic reagents, such as Grignard reagents or organolithium compounds, can introduce a new carbon-carbon bond and generate a chiral alcohol.

Chiral Aminoalcohols: The ring-opening with nitrogen nucleophiles, such as ammonia (B1221849) or amines, yields aminoalcohols. nih.govnih.govrsc.orgorganic-chemistry.orgmdpi.com Chiral 1,2-amino alcohols are particularly important structural motifs found in many drug candidates and chiral ligands. nih.gov The reaction of epoxides with an amine, often catalyzed, is a common method for their synthesis. mdpi.com

The ability to produce these chiral building blocks with high stereocontrol makes this compound a potentially valuable starting material in asymmetric synthesis.

Construction of Diverse Heterocyclic Systems from Epoxide Ring Opening

Furthermore, the diol or aminoalcohol products derived from the ring-opening of this compound can serve as precursors for the synthesis of more complex heterocyclic structures. For example, 1,2-diols can be converted into cyclic acetals or ketals, and 1,2-aminoalcohols are precursors to morpholines and other nitrogen-containing heterocycles. nih.gov The synthesis of aromatic N-heterocyclic compounds is an important area of research, with applications in materials science and pharmaceuticals. mdpi.com

Stereoselective Polymerization and Copolymerization of Epoxides and Analogs

The polymerization of epoxides is a well-established field, leading to the formation of polyethers with a wide range of properties and applications. Both cationic and anionic ring-opening polymerization mechanisms are known for epoxides. mdpi.comyoutube.com

Cationic Ring-Opening Polymerization: This type of polymerization is initiated by acids or Lewis acids. mdpi.comnih.gov The initiation involves the protonation or coordination of the epoxide oxygen, followed by nucleophilic attack of another monomer molecule. For an unsymmetrical epoxide like this compound, the regioselectivity of the ring-opening during polymerization would influence the polymer microstructure.

Anionic Ring-Opening Polymerization: Strong bases can initiate the polymerization of epoxides. youtube.com The initiator attacks the less sterically hindered carbon of the epoxide, leading to a growing polymer chain with an alkoxide end-group.

Furthermore, the related ring-opening metathesis polymerization (ROMP) of cyclooctene (B146475) derivatives is a powerful technique for the synthesis of functional polymers. rsc.orgyoutube.comrsc.org While the epoxide ring itself does not undergo ROMP, a diene precursor to the epoxide could be polymerized via ROMP, followed by epoxidation of the resulting polymer to introduce epoxide functionalities along the polymer chain. This would create a functional polymer that could be further modified through the ring-opening reactions of the epoxide groups.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying 1-Methyl-cis-1,2-epoxycyclooctane in complex mixtures?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is widely used due to its sensitivity in detecting low-concentration compounds. For example, GC-MS analysis of Alpinia nigra essential oil identified this compound at 0.17% concentration, alongside other terpenoids . Key steps include:

- Sample preparation via solvent extraction.

- Calibration with internal standards to account for matrix effects.

- Validation using retention indices and spectral matching.

- Data Table :

| Compound | Concentration (%) |

|---|---|

| This compound | 0.17 |

| α-Terpineol acetate | 0.15 |

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy:

- ¹H NMR : Identify proton environments near the epoxide group (e.g., deshielded protons at δ 3.0–4.0 ppm).

- IR : Detect characteristic epoxide C-O stretching vibrations (~1250 cm⁻¹).

- Cross-validate with X-ray crystallography if crystalline samples are obtainable .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Stability depends on:

- Temperature : Store at –20°C to prevent thermal ring-opening.

- Light Exposure : Use amber vials to avoid UV-induced degradation.

- Moisture : Employ desiccants to minimize hydrolysis of the epoxide group .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction mechanisms of this compound in epoxidation reactions?

- Methodological Answer : Apply the PICOC framework (Population, Intervention, Comparison, Outcomes, Context):

- Population : Epoxide derivatives of cyclooctanes.

- Intervention : Use oxidizing agents (e.g., mCPBA) under varying conditions.

- Comparison : Contrast with non-methylated analogs to assess steric effects.

- Outcomes : Reaction yield, stereoselectivity, and byproduct profiles.

- Context : Solvent polarity and temperature effects on transition states .

Q. What statistical approaches resolve contradictions in toxicity data for this compound?

- Methodological Answer : Conduct a dose-response meta-analysis:

- Heterogeneity Assessment : Use Cochran’s Q-test to evaluate variability across studies.

- Subgroup Analysis : Stratify by experimental models (e.g., in vitro vs. in vivo).

- Sensitivity Analysis : Exclude outliers and re-evaluate pooled effect sizes .

Q. How can computational modeling predict the regioselectivity of this compound in ring-opening reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attack at different positions.

- Molecular Dynamics (MD) : Simulate solvent interactions to identify steric or electronic biases.

- Validate predictions with kinetic experiments using labeled substrates .

Q. What strategies optimize the synthesis of this compound for high enantiomeric excess?

- Methodological Answer :

- Catalyst Screening : Test chiral salen-metal complexes (e.g., Jacobsen catalyst) for asymmetric epoxidation.

- Reaction Monitoring : Use chiral HPLC to track enantiomer ratios in real time.

- Scale-Up Protocols : Follow SOPs for cyclooctane derivatives, ensuring PI approval for safety and reproducibility .

Methodological Considerations for Systematic Reviews

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.